molecular formula C21H21BrFNO3 B1327320 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone CAS No. 898756-17-7

4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

Cat. No. B1327320
M. Wt: 434.3 g/mol
InChI Key: NYXXDXWYQJWBDC-UHFFFAOYSA-N
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Description

The compound "4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone" is a bromophenol derivative, a class of compounds known for their diverse biological activities. Bromophenols are organic compounds containing bromine and phenol groups, and they are often isolated from marine organisms such as algae. They have been studied for their potential as inhibitors of enzymes like carbonic anhydrase (CA), which is involved in pH regulation in the body, as well as for their antioxidant properties and their ability to inhibit cholinesterase enzymes, which are important in nerve function .

Synthesis Analysis

The synthesis of bromophenol derivatives often involves the use of natural bromophenols as starting materials or the bromination of phenolic compounds. In one study, novel bromophenol derivatives were synthesized from benzoic acids and methoxylated bromophenols, demonstrating the versatility of these compounds in chemical synthesis . Another approach utilized bromoepoxide as a chiral building block derived from malic acid to create complex bromophenol structures with potential pheromone activity . These methods highlight the synthetic strategies employed to create diverse bromophenol derivatives with varying biological activities.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is characterized by the presence of bromine atoms and hydroxyl groups attached to a benzene ring. The position and number of these substituents can significantly influence the biological activity of the compounds. For instance, the presence of multiple bromine atoms and hydroxyl groups has been associated with increased inhibitory potency against carbonic anhydrase isozymes . Additionally, the introduction of other functional groups, such as methyl sulfoxide or methoxy groups, can further modify the properties of these molecules .

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions due to their functional groups. They can act as competitive inhibitors in enzyme-catalyzed reactions, as seen with carbonic anhydrase, where they compete with substrates like 4-nitrophenylacetate . The hydroxyl groups can also engage in antioxidant reactions, scavenging free radicals and reducing metal ions, which is indicative of their potential as therapeutic agents against oxidative stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. The presence of bromine atoms increases the molecular weight and alters the lipophilicity of the compounds, which can affect their bioavailability and distribution within the body. The hydroxyl groups contribute to the compounds' ability to form hydrogen bonds, impacting their solubility and reactivity. These properties are crucial when considering the pharmacokinetic and pharmacodynamic aspects of bromophenol derivatives as potential drugs .

Scientific Research Applications

Synthesis and Chemical Properties

  • Acylation and Regioselectivity : Research has shown that the acylation of compounds related to 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone can lead to the formation of derivatives like 3-acyloxy-2-methyl-1-pyrroline. This process is independent of the kind of acid chloride used (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
  • Synthesis from Available Reagents : A method for synthesizing new compounds from commercially available reagents, including those related to 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, has been developed. This synthesis is promising for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Biological Activities and Applications

  • Dopamine Agonist Potential : Certain derivatives of 1,4-dioxa-7-azaspiro[4.5]decane, a compound structurally related to 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, have been evaluated for dopamine agonist activity. Some derivatives displayed significant activity in specific biological assays (Brubaker & Colley, 1986).
  • Antimicrobial and Antioxidant Properties : Bromophenol derivatives from natural sources, related to 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, have been investigated for their biological activities. Some of these compounds have demonstrated antimicrobial and antioxidant properties (Zhao et al., 2004).

Advanced Applications

  • Role in Polymer Synthesis : Compounds containing 1,4-dioxa-8-azaspiro[4.5]decane structures are used in creating novel polymers, which have shown efficiency in sorption experiments, indicating potential applications in environmental remediation (Akceylan, Bahadir, & Yılmaz, 2009).

Radiopharmaceutical Applications

  • Imaging Agent Development : Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been explored as potential radioligands for tumor imaging, suggesting applications in the field of radiopharmaceuticals (Xie et al., 2015).

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXXDXWYQJWBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643769
Record name (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone

CAS RN

898756-17-7
Record name (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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